2-fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde
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Overview
Description
2-Fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde is an aromatic compound with the molecular formula C8H3F4NO3 and a molecular weight of 237.11 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethyl group attached to a benzaldehyde core. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-fluoro-3-(trifluoromethyl)benzaldehyde using a mixture of nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of 2-fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product . The use of automated systems and stringent quality control measures ensures the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are commonly used.
Substitution: Nucleophilic substitution reactions often utilize reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 2-Fluoro-5-nitro-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-5-amino-3-(trifluoromethyl)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can undergo nucleophilic addition reactions. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound . These functional groups interact with molecular targets and pathways, modulating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzamide
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Fluoro-5-nitrobenzotrifluoride
Uniqueness
2-Fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of both a nitro and a trifluoromethyl group on the benzaldehyde core enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO3/c9-7-4(3-14)1-5(13(15)16)2-6(7)8(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJUFSOXLQRJDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40844829 |
Source
|
Record name | 2-Fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40844829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918900-51-3 |
Source
|
Record name | 2-Fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40844829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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